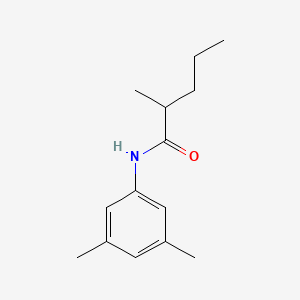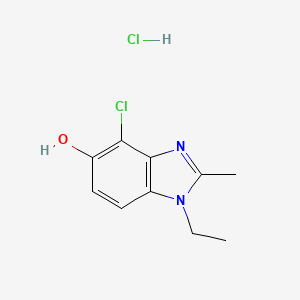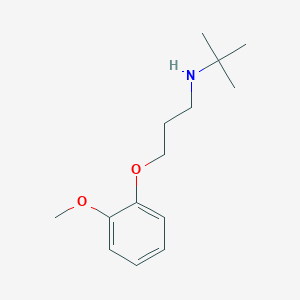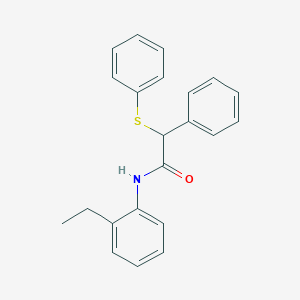![molecular formula C25H22N4O B5173826 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, commonly known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline-based compounds and has been shown to exhibit promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the DNA topoisomerase II enzyme, which is essential for DNA replication and cell division. PPQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, PPQ has been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
PPQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune system. PPQ has also been found to inhibit the growth of infectious microorganisms by disrupting their DNA replication and cell division. Additionally, PPQ has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PPQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. PPQ has also been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using PPQ in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for PPQ research. First, further studies are needed to elucidate the molecular targets and mechanism of action of PPQ. Second, the toxicity and safety of PPQ need to be thoroughly investigated before it can be used as a therapeutic agent. Third, the potential of PPQ for drug development needs to be explored further, and its efficacy needs to be evaluated in clinical trials. Fourth, the use of PPQ in combination with other drugs needs to be investigated, as it may enhance its therapeutic potential. Finally, the development of novel synthetic derivatives of PPQ could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, PPQ is a synthetic compound that has shown promising biological activity against various diseases, including cancer, infectious diseases, and neurological disorders. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PPQ have been discussed in this paper. PPQ has the potential to become a valuable therapeutic agent for the treatment of various diseases, but further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety.
Méthodes De Synthèse
PPQ can be synthesized by a multistep process involving the condensation of 2-pyridinylamine with 4-phenylpiperazine, followed by the reaction with 2-chloroquinoline-3-carboxaldehyde. The final product is obtained after purification and isolation through column chromatography. The synthetic method used for PPQ has been optimized over time, resulting in improved yields and purity of the compound.
Applications De Recherche Scientifique
PPQ has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. PPQ has also been shown to inhibit the growth of various infectious microorganisms, including bacteria, fungi, and viruses. Additionally, PPQ has been found to exhibit neuroprotective effects and could potentially be used for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)19-8-2-1-3-9-19)21-18-24(23-12-6-7-13-26-23)27-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKGEHCGWEDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)

![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)

![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)